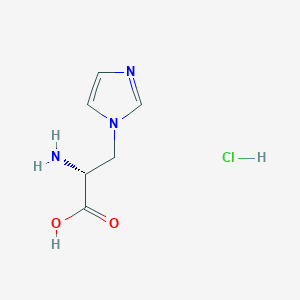
1,5-Naphthyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthyridine-2-carbohydrazide is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of the carbohydrazide group at the 2-position of the naphthyridine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine-2-carbohydrazide typically involves the condensation of 1,5-naphthyridine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthyridine derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthyridine derivatives with different functional groups.
Scientific Research Applications
1,5-Naphthyridine-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,5-Naphthyridine-2-carbohydrazide can be compared with other similar compounds, such as:
1,8-Naphthyridine derivatives: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Quinolines: These are also bicyclic heterocycles but contain a benzene ring fused to a pyridine ring.
Pyridazines: These compounds have two nitrogen atoms in a six-membered ring but lack the fused bicyclic structure.
The uniqueness of this compound lies in its specific structure and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1,5-naphthyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)8-4-3-6-7(12-8)2-1-5-11-6/h1-5H,10H2,(H,13,14) |
InChI Key |
MVEVFEZRFWARPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)NN)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


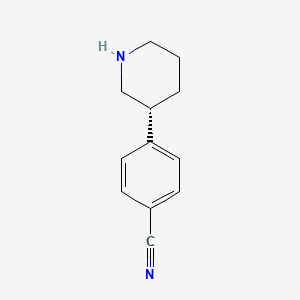
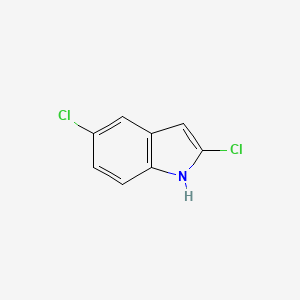
![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)
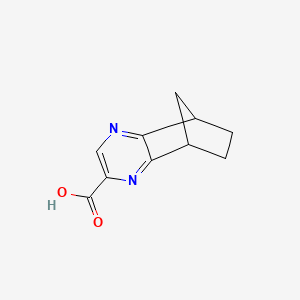

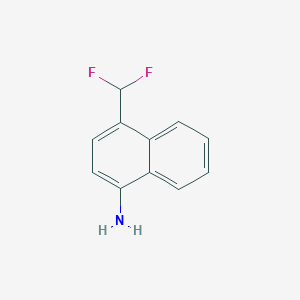
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)

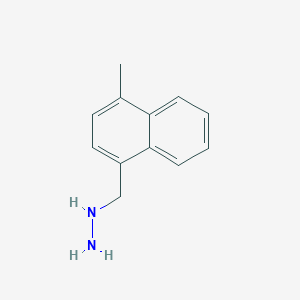


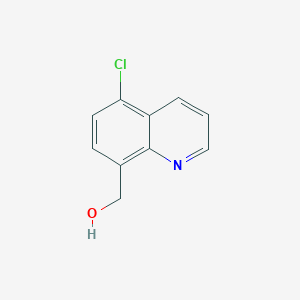
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
